

Milvexian vs. Placebo in Patients on Dual Antiplatelet Therapy: A Comparative Guide

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An objective analysis of the efficacy and safety of the investigational Factor XIa inhibitor, **milvexian**, when added to dual antiplatelet therapy (DAPT) in patients following an acute non-cardioembolic ischemic stroke or transient ischemic attack (TIA).

This guide provides a comprehensive comparison of **milvexian** and placebo based on the pivotal Phase 2 AXIOMATIC-SSP clinical trial. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and the underlying mechanism of action.

Efficacy and Safety Data

The AXIOMATIC-SSP trial evaluated five different dosing regimens of **milvexian** against a placebo in patients who were also receiving standard dual antiplatelet therapy (aspirin and clopidogrel). The primary efficacy endpoint was a composite of new symptomatic ischemic stroke and new covert brain infarction detected by MRI at 90 days. The principal safety outcome was major bleeding.[1][2]



Outcome at 90 Days	Placebo (n=682)	Milvexian 25 mg QD (n=325)	Milvexian 25 mg BID (n=313)	Milvexian 50 mg BID (n=325)	Milvexian 100 mg BID (n=306)	Milvexian 200 mg BID (n=344)
Primary Efficacy Endpoint						
Symptomat ic Ischemic Stroke or Covert Brain Infarction (%)	16.8%	16.7%	16.6%	15.6%	15.4%	15.3%
Key Secondary and Safety Endpoints						
Symptomat ic Ischemic Stroke (%)	6%	4-5%	4-5%	4-5%	4-5%	8%
Major Bleeding (BARC Type 3 or 5) (%)	1%	1%	1%	2%	2%	1%
Any Bleeding (BARC) (%)	7.9%	10.8%	8.6%	12.3%	13.1%	10.2%

Data sourced from the AXIOMATIC-SSP trial results published in The Lancet Neurology and presented at the European Society of Cardiology Congress 2022.[1][3][4]



The trial did not show a significant dose-dependent reduction in the primary composite endpoint of symptomatic ischemic stroke or covert brain infarction.[3][4] However, a prespecified secondary analysis suggested a numerical reduction in symptomatic ischemic strokes at the lower to mid doses of **milvexian** compared to placebo, with the exception of the highest dose.[4] Importantly, there was no meaningful increase in the risk of major bleeding with **milvexian** compared to placebo.[3]

Experimental Protocols

AXIOMATIC-SSP Trial Design

The AXIOMATIC-SSP (Antithrombotic Treatment with Factor XIa Inhibition to Optimize Management of Acute Thromboembolic Events for Secondary Stroke Prevention) was a Phase 2, international, randomized, double-blind, placebo-controlled, dose-finding trial.[3][5]

- Patient Population: The study enrolled 2,366 participants aged 40 years or older who had experienced an acute (within 48 hours) non-cardioembolic ischemic stroke or a high-risk TIA.
 [3][5] Key inclusion criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 7 or less and an ABCD2 score of 6 or greater for TIA patients.[2][6]
- Treatment Arms: Participants were randomly assigned in a 1:1:1:1:1:2 ratio to receive one of five doses of milvexian (25 mg once daily, 25 mg twice daily, 50 mg twice daily, 100 mg twice daily, or 200 mg twice daily) or a matching placebo for 90 days.[3][5]
- Background Therapy: All participants received standard-of-care dual antiplatelet therapy, consisting of clopidogrel 75 mg daily for the first 21 days and aspirin 100 mg daily for the entire 90-day period.[3][5]
- Endpoints: The primary efficacy endpoint was the composite of new symptomatic ischemic stroke or new covert brain infarction detected by MRI at day 90.[1][2] The main safety outcome was major bleeding, as defined by the Bleeding Academic Research Consortium (BARC) criteria (Type 3 or 5).[2]

Mechanism of Action and Experimental Workflow

Signaling Pathway of **Milvexian**

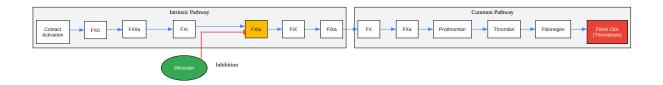




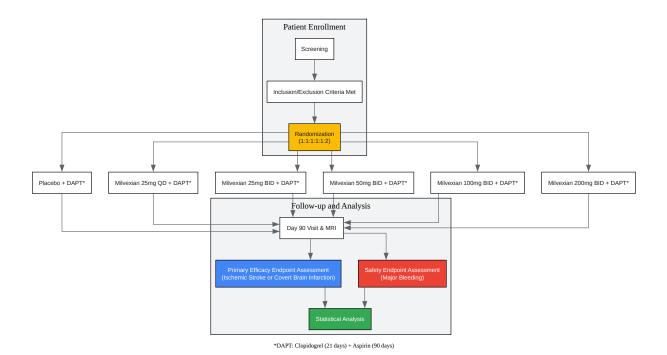


Milvexian is an oral, small-molecule inhibitor of Factor XIa (FXIa).[3] By selectively targeting FXIa, **milvexian** inhibits the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the development of thrombosis than for maintaining hemostasis, which may explain the observed potential for antithrombotic efficacy with a lower risk of bleeding compared to anticoagulants that target downstream factors like Factor Xa or thrombin. [3]









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